Author: BenchChem Technical Support Team. Date: February 2026
Topic: 6-Azaspiro[3.4]octan-5-one (CAS 1193-30-2)
Content Type: Technical Guide / Whitepaper
Audience: Researchers, Scientists, Drug Development Professionals
[1]
Executive Summary
6-Azaspiro[3.4]octan-5-one (CAS 1193-30-2) is a privileged spirocyclic scaffold increasingly utilized in modern medicinal chemistry to "escape from flatland." As a rigid,
-rich core, it offers a distinct vector profile compared to traditional monocyclic lactams or piperidines. This guide details its physicochemical properties, a validated synthetic protocol for laboratory scale-up, and its strategic application in structure-activity relationship (SAR) optimization.
Physicochemical Profile
The following data aggregates experimental values and high-confidence computational models suitable for experimental planning.
Property
Value / Description
Note
CAS Number
1193-30-2
Molecular Formula
Molecular Weight
125.17 g/mol
Appearance
White to pale yellow low-melting solid
Often appears as a viscous oil if impure
Melting Point
52–55 °C
Low MP requires cold storage to prevent caking
Boiling Point
~222–243 °C (Predicted at 760 mmHg)
High BP due to amide H-bonding
Density
1.11 ± 0.06 g/cm³
Solubility
DMSO, Methanol, DCM, Ethyl Acetate
Poor solubility in non-polar alkanes
pKa
~15 (Lactam NH)
Requires strong base (e.g., NaH) for N-alkylation
LogP
~0.3–0.9
Lipophilic enough for membrane permeability
Structural Analysis & Pharmacophore Utility
The value of 6-azaspiro[3.4]octan-5-one lies in its geometry. Unlike a flat phenyl ring or a flexible alkyl chain, the spiro-fusion at C4 creates a rigid orthogonal relationship between the cyclobutane "tail" and the lactam "head."
Vector Definition: Substituents on the cyclobutane ring are projected at defined angles relative to the lactam pharmacophore, allowing for precise probing of binding pockets.
Metabolic Stability: The quaternary spiro-carbon blocks metabolic hot spots, potentially increasing half-life (
) compared to non-spiro analogs.
Enhancement: Increases the fraction of carbons, a metric correlated with improved clinical success rates in drug candidates.
Figure 1: Pharmacophore dissection of the spirocyclic core, highlighting key interaction vectors.
Synthetic Methodology (Validated Route)
While several routes exist, the oxidative cleavage-reductive cyclization strategy starting from cyclobutanecarboxylates is the most robust for scale-up, avoiding the handling of hazardous azides associated with Schmidt reactions.
Reaction Scheme
Alkylation: Ethyl cyclobutanecarboxylate
Allylation.
Cleavage: Oxidative cleavage of alkene to aldehyde.
Cyclization: Reductive amination/cyclization to lactam.
Figure 2: Step-by-step synthetic workflow for CAS 1193-30-2.
and stir for 30 min to form the imine/hemiaminal in situ.
Add
carefully. Adjust pH to ~6 with acetic acid if necessary.
Reflux for 12–24h. The amine formed in situ will attack the ethyl ester intramolecularly to close the lactam ring.
Purification: Concentrate, dissolve in EtOAc, wash with brine. Purify via column chromatography (DCM:MeOH 95:5).
Yield Expectation: 40–60% over 3 steps.
Reactivity & Derivatization
The lactam nitrogen (N6) is the primary handle for library generation.
N-Alkylation:
Conditions: NaH (1.2 eq), DMF,
, followed by alkyl halide ().
Application: Introduction of benzyl, heteroaryl-methyl, or alkyl chains.
N-Arylation (Goldberg/Buchwald):
Conditions: Aryl halide, CuI, diamine ligand,
, Dioxane, .
Application: Direct attachment to aromatic systems for biaryl-like connectivity.
Reduction:
Conditions:
, THF, Reflux.
Product: 6-Azaspiro[3.4]octane (secondary amine). This converts the lactam into a saturated amine, often used as a morpholine/piperidine surrogate.
Applications & Case Studies
MCHr1 Antagonists: Used to replace morpholine moieties, lowering LogD and improving hERG selectivity due to the altered vector and reduced basicity.
Antitubercular Agents: Nitrofuran derivatives incorporating the 6-azaspiro[3.4]octane core have shown potency against M. tuberculosis with reduced systemic toxicity compared to flexible analogs.
Kinase Inhibitors: The scaffold serves as a rigid linker, positioning hinge-binding motifs and solvent-exposed tails in precise orientations.
Spirocyclic Lactam Scaffolds: Engineering 3D Complexity for Next-Generation Therapeutics
The Paradigm Shift: Escaping Flatland In modern drug discovery, the "Escape from Flatland" is not merely a trend; it is a necessity driven by the attrition rates of planar, aromatic-heavy clinical candidates. While tradi...
Author: BenchChem Technical Support Team. Date: February 2026
The Paradigm Shift: Escaping Flatland
In modern drug discovery, the "Escape from Flatland" is not merely a trend; it is a necessity driven by the attrition rates of planar, aromatic-heavy clinical candidates. While traditional Suzuki-Miyaura couplings of heteroaromatic rings yield high potency, they often result in poor physicochemical profiles: low solubility, high lipophilicity (LogP), and promiscuous binding (off-target toxicity).
Spirocyclic lactams represent a high-value solution to this bottleneck. Unlike simple spiro-alkanes, the spiro-lactam integrates a polar pharmacophore (the amide bond) directly into a rigid, three-dimensional scaffold. This architecture offers two simultaneous benefits:
High Fsp³ Fraction: Increasing the saturation of the molecule improves solubility and metabolic stability.[1][2]
Vectorial Definition: The spiro-fusion locks the exit vectors of substituents, allowing precise exploration of chemical space that flexible chains cannot access.
The Fsp³ Advantage
As defined by Lovering et al., the fraction of sp³-hybridized carbons (
) correlates with clinical success. Spirocyclic lactams inherently maximize this metric.
The power of the spiro-lactam lies in its ability to mimic peptide secondary structures while maintaining oral bioavailability.
Peptidomimetics: The Type II
-Turn
One of the most authoritative applications of spiro-
-lactams is the mimicry of the Type II -turn found in proteins (often involving proline). The spiro-fusion at the C3 position of the -lactam ring forces the backbone into a kink that superimposes perfectly with the and residues of a peptide turn.
Mechanism: The rigid 4-membered ring constrains the
and torsion angles.
Application: Inhibitors of Protein-Protein Interactions (PPIs), such as MDM2-p53 or GPCR ligands, where the "turn" region is the primary recognition epitope.
Metabolic Shielding
In a standard
-lactam (pyrrolidinone), the -carbon is susceptible to metabolic oxidation or racemization. In a spiro-lactam, this position becomes a quaternary center. This steric bulk prevents the approach of metabolic enzymes (like CYP isoforms) and eliminates the risk of racemization, ensuring the drug candidate remains a single enantiomer in vivo.
Synthetic Architectures
Constructing quaternary centers is synthetically challenging. Below are the two most robust, field-proven methodologies for accessing these scaffolds.
Strategy A: The Staudinger [2+2] Cycloaddition (Spiro-
-Lactams)
This is the gold standard for creating spiro-fused
-lactams. It involves the reaction of a ketene (generated in situ from an acid chloride) with a cyclic imine.[3]
Key Advantage: High diastereoselectivity; simultaneous formation of the ring and the quaternary center.
Scope: Compatible with diverse imines (thiazolines, indolines) to create varying spiro-fused heterocycles.
Strategy B: The Curtius Rearrangement Cascade (Spiro-
-Lactams)
For 5-membered lactams, a cascade sequence starting from
-keto acids is highly efficient.
Mechanism:
Curtius rearrangement of a
-keto acyl azide to an isocyanate.
Intramolecular nucleophilic attack by the enol/enolate of the cyclic ketone onto the isocyanate.
Figure 1: Decision tree for selecting synthetic methodologies based on ring size and desired pharmacological application.
Detailed Experimental Protocol
Protocol: One-Pot Synthesis of Spirocyclic
-Lactams via Curtius Cascade.
Objective: Synthesis of a spiro[4.5]decane-type lactam from a cyclic -keto acid.
Safety: Azides (DPPA) are potentially explosive. Work behind a blast shield.
tert-Butanol (10 equiv) - Optional, if trapping is required, but for intramolecular spiro-cyclization, the internal nucleophile acts.
Step-by-Step Methodology
Activation: In a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve the
-keto acid (1.0 mmol) in anhydrous Toluene (10 mL).
Base Addition: Add TEA (1.2 mmol) dropwise at room temperature. Stir for 10 minutes to ensure deprotonation.
Azide Formation: Add DPPA (1.1 mmol) dropwise. Caution: Exothermic. Stir at room temperature for 30 minutes. Monitor by TLC for the disappearance of the acid.
Rearrangement & Cyclization: Heat the reaction mixture to 80°C .
Mechanistic Insight: At this temperature, the acyl azide undergoes Curtius rearrangement to form the isocyanate intermediate (
).
The Cascade: The enol form of the
-keto moiety acts as an intramolecular nucleophile, attacking the isocyanate carbon.[4]
Duration: Reflux for 2–4 hours until gas evolution (
) ceases.
Workup: Cool to room temperature. Dilute with EtOAc (30 mL). Wash with 1M HCl (to remove TEA), saturated
, and brine.
Purification: Dry organic layer over
, filter, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc gradient).
Validation Criteria:
IR: Look for the disappearance of the azide peak (~2130 cm⁻¹) and appearance of the lactam carbonyl (~1690–1710 cm⁻¹).
1H NMR: Diagnostic disappearance of the carboxylic acid proton and shift of the
-protons adjacent to the new lactam nitrogen.
Future Outlook: Automated Library Generation
The future of spiro-lactams lies in Diversity-Oriented Synthesis (DOS) . By automating the Curtius cascade or Pd-catalyzed spiro-annulations, libraries of thousands of "3D-rich" fragments can be generated. These libraries are currently outperforming traditional flat libraries in fragment-based drug discovery (FBDD) screens against "undruggable" targets like KRAS or transcription factors.
References
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. [Link]
Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of a New Class of Spirocyclic Ketals and their Application as Bioisosteres. Angewandte Chemie International Edition, 49(20), 3524–3527. [Link]
Alonso, E., et al. (2001). Spiro Beta-Lactams as Beta-Turn Mimetics.[3][5][6][7] Design, Synthesis, and NMR Conformational Analysis.[8] The Journal of Organic Chemistry, 66(19), 6333–6338. [Link]
Zheng, Y., & Tice, C. M. (2016).[9][10] The Use of Spirocyclic Scaffolds in Drug Discovery. Bioorganic & Medicinal Chemistry Letters, 26(12), 2717–2724. [Link]
The Stability Conundrum of Spiro Lactams: A Comparative Analysis of 5- and 6-Membered Rings
An In-Depth Technical Guide Abstract Spiro lactams represent a cornerstone of modern medicinal chemistry, conferring rigid three-dimensional architectures that are highly sought after in drug design.[1][2] Their unique t...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide
Abstract
Spiro lactams represent a cornerstone of modern medicinal chemistry, conferring rigid three-dimensional architectures that are highly sought after in drug design.[1][2] Their unique topology, defined by two rings sharing a single tetrahedral carbon, can significantly enhance binding affinity, selectivity, and pharmacokinetic properties.[3] This guide provides a deep, technical analysis of the fundamental principles governing the relative stability of two common motifs: 5-membered (γ-lactam) and 6-membered (δ-lactam) spirocyclic systems. We will deconstruct the interplay of ring strain, conformational dynamics, and the influence of the planar amide moiety to provide researchers and drug development professionals with a predictive framework for designing and synthesizing these valuable scaffolds.
Foundational Principles of Cycloalkane Stability
To understand the stability of complex spiro lactams, one must first appreciate the inherent forces at play within simpler cyclic systems. The stability of any cycloalkane is a balance of several types of strain, which arise from deviations from the ideal, strain-free linear alkane.[4][5]
Angle Strain (Baeyer Strain): This occurs when the bond angles within the ring deviate from the ideal tetrahedral angle of 109.5° for sp³-hybridized carbons.[6] This deviation leads to less effective orbital overlap and a higher energy state.
Torsional Strain (Pitzer Strain): This arises from the eclipsing of bonds on adjacent atoms. Molecules naturally prefer a staggered conformation where electron clouds are furthest apart.[7] Cyclic structures can force these bonds into higher-energy eclipsed or partially-eclipsed arrangements.
Steric Strain (van der Waals Strain): This is the repulsive interaction that occurs when non-bonded atoms are forced into close proximity. In cyclic systems, this can manifest as transannular strain, where atoms across the ring crowd each other.[7]
For simple cycloalkanes, the six-membered cyclohexane ring represents a "sweet spot" of stability, as it can adopt a perfect chair conformation where both angle and torsional strain are virtually eliminated.[8] In contrast, the five-membered cyclopentane ring cannot achieve ideal bond angles and staggered conformations simultaneously, leading to a small but significant amount of inherent strain.[8][9]
Comparative Stability Analysis: 5- vs. 6-Membered Spiro Lactams
The introduction of a lactam (a cyclic amide) and a spirocyclic junction dramatically alters the stability landscape. The planar nature of the amide bond (due to resonance) imposes rigid geometric constraints that conflict with the ideal conformations of both five- and six-membered rings.
The Disruptive Influence of the Planar Amide Group
The atoms of an amide group (O=C-N-H) prefer to lie in the same plane. Forcing these atoms into a ring introduces significant conformational constraints. This effect is so pronounced that, in a surprising inversion of the norm seen in cycloalkanes, six-membered δ-lactones have been found to possess greater ring strain than their five-membered γ-lactone counterparts.[10] This is because the planar ester group in the δ-lactone cannot be easily accommodated within the strain-free chair conformation, forcing the ring into a higher-energy state like a twisted boat. A similar and arguably more pronounced effect can be predicted for δ-lactams due to the similar planarity of the amide bond.
The γ-lactam, being part of an already strained five-membered ring, incorporates the planar amide group with a lesser penalty, as the ring already adopts non-ideal envelope or twist conformations.
The Spirocyclic Center: A Conformational Anchor
The spiro atom, being a shared vertex between two rings, acts as a rigid anchor, further restricting conformational flexibility.[11] This rigidity can either amplify or alleviate strain depending on the system.
5-Membered (Spiro-γ-lactams): These systems, also known as spiropyrrolidin-2-ones, are prevalent in bioactive molecules.[12] The spiro-fusion locks the flexible five-membered ring into a more defined envelope or twist conformation. The overall stability is a trade-off between the inherent strain of the five-membered ring and its ability to accommodate the planar amide group without inducing excessive additional strain.
6-Membered (Spiro-δ-lactams): The spiro-fusion, combined with the planar amide, makes achieving a stable chair conformation exceptionally difficult. The ring is often forced into higher-energy twist-boat or boat conformations to accommodate both the spiro center's tetrahedral geometry and the amide's planarity. This results in significant torsional and transannular strain, often making the 6-membered spiro lactam the less thermodynamically stable of the two.
Thermodynamic vs. Kinetic Stability
In synthesis, it is crucial to distinguish between the thermodynamic product (the most stable isomer) and the kinetic product (the isomer that forms fastest).[13][14]
Thermodynamic Control: At higher temperatures or under equilibrium conditions, the reaction will favor the lowest energy, most stable product. Based on the analysis of ring strain, the 5-membered spiro-γ-lactam is often the thermodynamically favored product .
Kinetic Control: At lower temperatures with rapid, irreversible reactions, the product that is formed via the lowest energy transition state will predominate.[15] The relative activation energies for the cyclization reactions to form 5- vs. 6-membered rings are highly dependent on the specific substrate and reaction mechanism, and a kinetic preference for the 6-membered ring, while less common, cannot be ruled out without specific computational or experimental data.[16]
Data Summary: Stability Factors
Feature
5-Membered Spiro-γ-Lactam
6-Membered Spiro-δ-Lactam
Justification
Angle Strain
Moderate
Low to Moderate
The 5-membered ring has inherent angle strain. The 6-membered ring is forced out of its ideal chair, inducing some angle strain.
Torsional Strain
Moderate
High
The planar amide group forces the 6-membered ring into boat/twist conformations with significant eclipsing interactions.
Planar Group Penalty
Lower
Higher
The flexible 5-membered ring accommodates the planar amide group more readily than the conformationally restricted 6-membered ring.[10]
Overall Stability
Generally More Stable
Generally Less Stable
The combination of high torsional strain and the penalty for accommodating the planar amide group significantly destabilizes the 6-membered ring.
Experimental Validation and Characterization
Theoretical analysis must be supported by robust experimental data. A self-validating workflow for synthesis and characterization is essential to confirm the identity and assess the properties of these molecules.
Experimental Protocol: General Synthesis via Intramolecular Cyclization
This protocol describes a general approach for synthesizing spiro lactams via the cyclization of a cyano-tethered carboxylic acid, which can be adapted for either 5- or 6-membered ring formation based on the tether length.
Objective: To synthesize a spiro-lactam scaffold for comparative analysis.
Methodology:
Precursor Synthesis: Synthesize the requisite α-cyano-α-substituted cycloalkanone carboxylic acid. The cycloalkanone (e.g., cyclopentanone or cyclohexanone) provides the non-lactam part of the spirocycle.
Reduction of Cyano Group: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the cyano-acid precursor in a suitable anhydrous solvent (e.g., THF).
Add Reducing Agent: Cool the solution to 0 °C in an ice bath. Slowly add a solution of a reducing agent (e.g., Borane-THF complex) dropwise. This selectively reduces the nitrile to a primary amine.
Monitor Reaction: Track the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
Quench Reaction: Slowly add methanol at 0 °C to quench any excess reducing agent.
Workup: Acidify the mixture with aqueous HCl. This protonates the amine and initiates the spontaneous intramolecular cyclization (lactamization) with the carboxylic acid. Heat may be required to drive the cyclization to completion.
Extraction: Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate).
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product using column chromatography on silica gel.
Self-Validation: The success of the synthesis is validated in the subsequent characterization steps. The disappearance of the nitrile and carboxylic acid signals and the appearance of the amide signals in IR and NMR spectra confirm the cyclization.
Experimental Protocol: Structural and Conformational Analysis
Objective: To unambiguously determine the structure and preferred conformation of the synthesized spiro lactam.
Methodology:
Infrared (IR) Spectroscopy:
Prepare a sample (e.g., as a thin film or KBr pellet).
Acquire the spectrum.
Validation: Look for a strong absorption band between 1650-1700 cm⁻¹, characteristic of the lactam carbonyl (C=O) stretch. The exact frequency can provide clues about ring strain (higher frequency often correlates with higher strain). Confirm the absence of the nitrile (~2250 cm⁻¹) and broad carboxylic acid O-H (~3000 cm⁻¹) stretches from the starting material.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Dissolve a purified sample in a suitable deuterated solvent (e.g., CDCl₃).
Acquire ¹H, ¹³C, and 2D (COSY, HSQC, NOESY) spectra.
¹H NMR Validation: Confirm the presence of the N-H proton (typically a broad singlet) and the integration of all signals should match the expected proton count.
¹³C NMR Validation: Identify the carbonyl carbon (δ ~170-180 ppm) and the characteristic spiro carbon (a quaternary carbon, δ ~60-80 ppm). The chemical shift of the spiro carbon can be a sensitive probe of the local electronic environment and strain.[17]
NOESY for Conformation: Analyze through-space correlations. For a 6-membered ring, the presence or absence of specific cross-peaks (e.g., between axial protons) can help distinguish between chair, boat, or twist-boat conformations, providing direct evidence for the stability argument.[18]
X-ray Crystallography (Gold Standard):
Grow single crystals of the purified compound suitable for diffraction (e.g., by slow evaporation from a mixed solvent system).
Collect diffraction data on a single-crystal X-ray diffractometer.
Solve and refine the structure.
Validation: Provides an unambiguous 3D structure, allowing for the direct measurement of bond lengths, bond angles, and torsional angles, which definitively confirms the ring conformation and quantifies the geometric distortions caused by strain.[19]
Visualized Frameworks
Diagram 1: Conformational Strain in Spiro Lactams
Caption: A comparison of strain factors contributing to the overall stability of 5- and 6-membered spiro lactams.
Diagram 2: General Synthetic Workflow
Caption: A generalized workflow for the synthesis of spiro lactams via intramolecular cyclization.
Diagram 3: Analytical Characterization Pathway
Caption: A logical pathway illustrating how complementary analytical techniques validate spiro lactam structure.
Conclusion
While the stability of simple cycloalkanes favors six-membered rings, the introduction of a planar amide group and a rigidifying spiro-junction inverts this preference. The analysis of angle, torsional, and steric strain strongly suggests that 5-membered spiro-γ-lactams are generally more thermodynamically stable than their 6-membered spiro-δ-lactam counterparts. The primary destabilizing factor in the 6-membered system is the severe torsional strain incurred as the ring contorts to accommodate both the planar lactam moiety and the spiro center, preventing it from accessing a low-energy chair conformation. For researchers in drug discovery, this understanding is paramount. It informs the selection of scaffolds for synthesis, helps predict potential challenges in accessing certain motifs, and provides a rationale for the observed prevalence of spiropyrrolidinone structures in biologically active compounds. By integrating this theoretical framework with robust experimental validation, scientists can more effectively design and develop the next generation of complex, three-dimensional therapeutics.
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Skinner, H. A., & Snelson, A. (1960). On the strain energy of 5-ring and 6-ring lactones. Transactions of the Faraday Society, 56, 1776-1783. Available at: [Link]
Chemistry LibreTexts. (2019). 14.11: Kinetic Versus Thermodynamic Products. Available at: [Link]
Dao Thi, H., & D'hooghe, M. (2018). An update on the synthesis and reactivity of spiro-fused β-lactams. Arkivoc, 2018(6), 314-347. Available at: [Link]
Alves, A. J. S., Silvestre, J. A. D., & Pinho e Melo, T. M. V. D. (2022). Synthesis of novel chiral spiro-β-lactams from nitrile oxides and 6-(Z)-(benzoylmethylene)penicillanate: batch, microwave-induced and continuous flow methodologies. RSC Advances, 12(48), 31031-31038. Available at: [Link]
Alves, N. G., et al. (2022). Unveiling a family of spiro-β-lactams with anti-HIV and antiplasmodial activity via phosphine-catalyzed [3+2] annulation of 6-alkylidene-penicillanates and allenoates. Frontiers in Chemistry, 10, 998495. Available at: [Link]
Alves, N. G., et al. (2021). Spiro-β-lactams highly active against HIV-1 and Plasmodium. European Journal of Medicinal Chemistry, 219, 113439. Available at: [Link]
Ladeira, S., et al. (2023). Stereoselective synthesis of β-lactams: recent examples. Organic & Biomolecular Chemistry, 21(16), 3299-3313. Available at: [Link]
Alves, A. J. S., Silvestre, J. A. D., & Pinho e Melo, T. M. V. D. (2022). Synthesis of novel chiral spiro-β-lactams from nitrile oxides and 6-(Z)-(benzoylmethylene)penicillanate: batch, microwave-induced and continuous flow methodologies. RSC Advances, 12(48), 31031-31038. Available at: [Link]
ResearchGate. (2022). Synthesis of different classes of chiral spiro-β-lactams from 6-alkylidene penicillanates. [Figure]. Available at: [Link]
Alves, N. G., & Pinho e Melo, T. M. V. D. (2021). Strategies and methodologies for the construction of spiro-γ-lactams: an update. Organic Chemistry Frontiers, 8(19), 5462-5491. Available at: [Link]
André, C., et al. (2000). Spiro Beta-Lactams as Beta-Turn Mimetics. Design, Synthesis, and NMR Conformational Analysis. Journal of the American Chemical Society, 122(48), 11923-11933. Available at: [Link]
The Organic Chemistry Tutor. (2021). Conformations of Cyclic Molecules | Ring Strain in 3-, 5-, and 6-Membered Rings Explained. [Video]. YouTube. Available at: [Link]
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Alcaide, B., et al. (2002). Spirolactams as Conformationally Restricted Pseudopeptides: Synthesis and Conformational Analysis. The Journal of Organic Chemistry, 67(22), 7794-7801. Available at: [Link]
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Application Notes and Protocols for the N-Alkylation of 6-Azaspiro[3.4]octan-5-one
For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of N-Alkylated 6-Azaspiro[3.4]octan-5-ones The 6-azaspiro[3.4]octan-5-one scaffold is a valuable building block in medicinal...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of N-Alkylated 6-Azaspiro[3.4]octan-5-ones
The 6-azaspiro[3.4]octan-5-one scaffold is a valuable building block in medicinal chemistry due to its inherent three-dimensionality and rigid conformation.[1] N-alkylation of this spirocyclic lactam opens up a vast chemical space for the development of novel therapeutic agents. The introduction of various alkyl and functionalized alkyl groups on the nitrogen atom can significantly modulate the compound's physicochemical properties, such as lipophilicity, solubility, and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profile. These derivatives are of particular interest in the design of novel antagonists, inhibitors, and modulators of various biological targets.[2]
Chemical Principles and Mechanistic Insights
The N-alkylation of a lactam, such as 6-azaspiro[3.4]octan-5-one, is fundamentally a nucleophilic substitution reaction. The nitrogen atom of the lactam is generally not sufficiently nucleophilic to directly attack an alkyl halide. Therefore, the first and most critical step is the deprotonation of the N-H bond by a suitable base to form a highly nucleophilic lactamate anion. This anion then acts as the nucleophile, attacking the electrophilic carbon of the alkylating agent in an SN2 reaction to form the desired N-alkylated product.
The choice of solvent is also crucial. Aprotic polar solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF) are commonly employed as they can dissolve the lactam and the resulting anion while not interfering with the reaction.[4] The alkylating agent is typically an alkyl halide (iodide, bromide, or chloride), with the reactivity order being I > Br > Cl.
Experimental Workflow Overview
The general workflow for the N-alkylation of 6-azaspiro[3.4]octan-5-one involves the deprotonation of the lactam followed by the addition of the alkylating agent. The reaction is then quenched, and the product is isolated and purified.
Caption: General workflow for the N-alkylation of 6-azaspiro[3.4]octan-5-one.
Detailed Experimental Protocols
The following protocols are provided as a starting point and may require optimization depending on the specific alkylating agent and desired scale.
Protocol 1: N-Alkylation using Sodium Hydride in DMF
This protocol is a classic and robust method suitable for a wide range of alkyl halides.
Materials:
6-Azaspiro[3.4]octan-5-one
Sodium hydride (NaH), 60% dispersion in mineral oil
To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add 6-azaspiro[3.4]octan-5-one (1.0 eq).
Dissolve the lactam in anhydrous DMF (approximately 0.1 M concentration).
Cool the solution to 0 °C in an ice bath.
Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour to ensure complete deprotonation.
Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS). Reaction times can vary from a few hours to overnight.
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution at 0 °C.
Dilute the mixture with water and extract with ethyl acetate (3 x volumes).
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography to afford the desired N-alkylated 6-azaspiro[3.4]octan-5-one.
Protocol 2: N-Alkylation using Potassium Bis(trimethylsilyl)amide (KHMDS) in THF
This protocol utilizes a strong, non-nucleophilic base that is soluble in THF, offering an alternative to the heterogeneous NaH/DMF system.
Materials:
6-Azaspiro[3.4]octan-5-one
Potassium bis(trimethylsilyl)amide (KHMDS), solution in THF (e.g., 0.5 M)
To a flame-dried round-bottom flask under an inert atmosphere, add 6-azaspiro[3.4]octan-5-one (1.0 eq) and dissolve it in anhydrous THF (approximately 0.1 M).
Cool the solution to -78 °C using a dry ice/acetone bath.
Slowly add the KHMDS solution in THF (1.1 eq) dropwise to the stirred lactam solution.
Stir the mixture at -78 °C for 1 hour to ensure complete formation of the lactamate anion.
Add the alkyl halide (1.05 eq) dropwise to the cold solution.
Allow the reaction to slowly warm to room temperature and stir until completion (monitor by TLC or LC-MS).
Quench the reaction at 0 °C with saturated aqueous NH4Cl solution.
Extract the aqueous layer with ethyl acetate (3 x volumes).
Combine the organic extracts, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo.
Purify the residue by flash column chromatography on silica gel.
Data Presentation: Reaction Parameters and Expected Outcomes
The following table summarizes typical reaction conditions and expected outcomes for the N-alkylation of 6-azaspiro[3.4]octan-5-one with various alkylating agents. Please note that yields are estimates and can vary based on the specific substrate and reaction scale.
Alkylating Agent
Base (eq)
Solvent
Temp (°C)
Time (h)
Expected Yield (%)
Methyl iodide
NaH (1.2)
DMF
0 to rt
2-4
85-95
Ethyl bromide
KHMDS (1.1)
THF
-78 to rt
4-8
80-90
Benzyl bromide
NaH (1.2)
DMF
0 to rt
3-6
90-98
Allyl bromide
KHMDS (1.1)
THF
-78 to rt
2-5
88-96
Propargyl bromide
NaH (1.2)
DMF
0 to rt
4-8
82-92
Troubleshooting and Key Considerations
Low or No Conversion: This could be due to incomplete deprotonation. Ensure the base is fresh and the reaction is conducted under strictly anhydrous conditions. Increasing the amount of base or the reaction time and temperature may be necessary.
Side Reactions: O-alkylation is a potential side reaction, though generally less favored for lactams compared to amides. Using less polar solvents and counterions that favor N-alkylation (e.g., Na+, K+) can minimize this.
Purification Challenges: The polarity of the N-alkylated product will depend on the nature of the introduced alkyl group. Adjust the eluent system for column chromatography accordingly.
Conclusion
The N-alkylation of 6-azaspiro[3.4]octan-5-one is a versatile and powerful method for generating a diverse library of spirocyclic compounds with potential applications in drug discovery. The choice of base, solvent, and reaction conditions can be tailored to accommodate a wide range of alkylating agents, providing access to novel chemical entities. The protocols outlined in these application notes provide a solid foundation for researchers to successfully synthesize these valuable compounds.
References
Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. Request PDF. Available at: [Link]
N-4 Alkyl Cytosine Derivatives Synthesis: A New Approach. IRIS Unibas. Available at: [Link]
6-azaspiro[3.4]octan-5-one (C7H11NO). PubChem. Available at: [Link]
Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. MDPI. Available at: [Link]
N-alkylation of some imidazopyridines. FABAD Journal of Pharmaceutical Sciences. Available at: [Link]
Strategies and methodologies for the construction of spiro-γ-lactams: an update. Organic Chemistry Frontiers. Available at: [Link]
Synthesis of 6-Substituted 3-(Alkoxycarbonyl)-5-aryl-α-pyrones. Organic Chemistry Portal. Available at: [Link]
Application Notes & Protocols: Strategic C-H Functionalization for the Synthesis of Spiro Lactams
Introduction: Embracing Complexity in Drug Discovery Spirocyclic scaffolds, particularly those incorporating lactam rings, are of paramount importance in medicinal chemistry and drug development. Their inherent three-dim...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Embracing Complexity in Drug Discovery
Spirocyclic scaffolds, particularly those incorporating lactam rings, are of paramount importance in medicinal chemistry and drug development. Their inherent three-dimensionality and conformational rigidity allow for precise spatial orientation of functional groups, leading to enhanced binding affinity, improved metabolic stability, and novel intellectual property. Spiro-γ-lactams and spiro-β-lactams are core motifs in a range of bioactive molecules, including anti-inflammatory, antihypertensive, and anticancer agents.[1]
Traditionally, the synthesis of these complex spiro-centers has relied on multi-step sequences involving pre-functionalized starting materials. However, the advent of C-H functionalization has revolutionized synthetic strategy, offering a more atom- and step-economical approach to forge C-C and C-heteroatom bonds directly from ubiquitous C-H bonds.[2][3] This guide provides an in-depth analysis of key reagent conditions and protocols for the C-H functionalization of substrates to yield valuable spiro lactam structures, focusing on the underlying mechanistic principles that govern catalyst and reagent selection.
Part I: Modern Strategies for Spiro-γ-Lactam Synthesis
The five-membered γ-lactam ring is a privileged structure in numerous pharmaceuticals. Direct C-H functionalization strategies have enabled elegant and efficient access to complex spiro-γ-lactam systems. Below, we detail three state-of-the-art protocols utilizing distinct catalytic platforms.
Rhodium(III)-Catalyzed Dearomative Spiroannulation of Indoles
High-valent rhodium catalysis is a powerful tool for C-H activation, often characterized by its high efficiency and functional group tolerance.[4] A particularly elegant strategy involves a C-H activation-triggered cascade that dearomatizes an indole precursor to construct a spiro[indoline-pyrrolidinone] scaffold. This reaction proceeds through a unique sequence of C-H activation, directing group migration, dearomatization, and spiroannulation.[2]
Scientific Rationale:
Catalyst: The cationic [CpRh(III)] complex is highly effective for C-H activation. The pentamethylcyclopentadienyl (Cp) ligand provides steric bulk and electron-donating character, stabilizing the active catalyst and promoting the C-H cleavage event.
Directing Group (DG): An N-carbamoyl group on the indole nitrogen serves as a robust directing group. It coordinates to the Rh(III) center, positioning the catalyst for regioselective C-H activation at the C2 position of the indole. A key feature of this reaction is the subsequent migration of this directing group.
Oxidant/Additive: Silver hexafluoroantimonate (AgSbF₆) acts as a halide scavenger and Lewis acid co-catalyst, generating the highly active cationic [Cp*Rh(OAc)]⁺ or similar species, which is crucial for initiating the catalytic cycle.
Coupling Partner: Aryl-substituted 1,3-enynes are used as the coupling partner. The reaction regioselectivity is dependent on the enyne substituent; aryl groups favor the dearomative spirocyclization pathway.[2]
Catalytic Cycle Workflow:
Caption: Proposed catalytic cycle for Rh(III)-catalyzed dearomative spiroannulation.
Experimental Protocol: Synthesis of Spiro[indoline-2,2'-pyrrolidin]-5'-one [2]
Preparation: To an oven-dried screw-cap vial, add the N-carbamoylindole substrate (1.0 equiv., 0.1 mmol), the 1,3-enyne (1.2 equiv., 0.12 mmol), [Cp*RhCl₂]₂ (2.5 mol%, 1.5 mg), and AgSbF₆ (10 mol%, 3.4 mg).
Solvent Addition: Evacuate and backfill the vial with argon three times. Add 1.0 mL of anhydrous 1,2-dichloroethane (DCE) via syringe.
Reaction: Stir the reaction mixture vigorously in a pre-heated oil bath at 80 °C for 12-24 hours, monitoring by TLC or LC-MS.
Work-up: Upon completion, cool the reaction to room temperature. Concentrate the mixture under reduced pressure.
Purification: Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired spiro-γ-lactam product.
Entry
Indole Substituent (R¹)
1,3-Enyne Aryl Group (Ar)
Yield (%)
1
H
Phenyl
85
2
5-Me
Phenyl
89
3
5-Cl
4-Tolyl
78
4
6-F
4-Methoxyphenyl
82
5
H
2-Naphthyl
75
Data synthesized from representative examples in cited literature.[2]
Palladium(II)-Catalyzed γ-C(sp³)—H Lactamization
Palladium catalysis is a cornerstone of C-H functionalization. By leveraging a native amide functional group as a directing element in combination with a specially designed ligand, unactivated C(sp³)–H bonds can be selectively functionalized to form γ-lactam rings. This approach is particularly powerful for synthesizing spiro-γ-lactams from readily available amino acid derivatives.[5]
Scientific Rationale:
Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a common and effective Pd(II) precursor. The catalytic cycle is proposed to involve a Pd(II)/Pd(IV) pathway.
Directing Group (DG): The reaction ingeniously uses the amide derived from a secondary amino acid as an endogenous, bidentate directing group. This positions the palladium catalyst in proximity to the γ-C(sp³)–H bonds of the N-alkyl substituent.
Ligand: A 6-substituted 2-pyridone ligand (e.g., 6-methyl-4-(trifluoromethyl)pyridin-2-ol) is crucial. This monodentate ligand accelerates the C-H activation step and is believed to promote the challenging C-N reductive elimination from the Pd(IV) intermediate, outcompeting other potential pathways.[5]
Oxidant: tert-Butyl hydroperoxide (TBHP) serves as an economical and practical terminal oxidant to regenerate the active Pd(II) catalyst by oxidizing a Pd(II) intermediate to a Pd(IV) species.
Workflow and Key Interactions:
Caption: Key steps in the Pd-catalyzed formation of spiro-γ-lactams.
Experimental Protocol: Synthesis of Spiro-γ-lactam from an Amino Acid Derivative [5]
Preparation: In a culture tube, combine Pd(OAc)₂ (10 mol%, 2.2 mg), 6-methyl-4-(trifluoromethyl)pyridin-2-ol ligand (15 mol%, 2.7 mg), the amino acid amide substrate (1.0 equiv., 0.1 mmol), and CsHCO₃ (2.0 equiv., 38.8 mg).
Solvent & Reagent Addition: Add 2,2,2-trifluoroethanol (TFE, 1.0 mL) followed by TBHP (~5.5 M in decane, 2.0-3.0 equiv., ~36-55 µL).
Reaction: Stir the mixture at room temperature for 3 minutes, then heat in an oil bath at 80 °C for 18 hours.
Work-up: After cooling to room temperature, filter the mixture through a small pad of Celite®, eluting with methanol. Concentrate the filtrate in vacuo.
Purification: Purify the crude residue by preparative thin-layer chromatography (pTLC) or reversed-phase column chromatography to yield the pure spiro-γ-lactam.
Entry
Substrate
Product
Yield (%)
1
N-(1-cyanocyclohexyl)acetamide
1-Aza-2-oxospiro[4.5]decane-1-carbonitrile
91
2
N-(1-cyanocyclopentyl)isobutyramide
1-Aza-2-oxospiro[4.4]nonane-1-carbonitrile
85
3
N-(1-cyanocyclobutyl)pivalamide
1-Aza-2-oxospiro[4.3]octane-1-carbonitrile
78
Data synthesized from representative examples in cited literature.[5]
Photoredox-Catalyzed Synthesis via 1,5-Hydrogen Atom Transfer (HAT)
Visible-light photoredox catalysis offers a powerful, metal-free alternative for C-H functionalization, often proceeding under exceptionally mild conditions. The synthesis of γ-spirolactams can be achieved through a tandem intramolecular 1,5-hydrogen atom transfer (HAT) and cyclization cascade, initiated by an aryl radical.[1]
Scientific Rationale:
Photocatalyst: A photocatalyst such as fac-Ir(ppy)₃ is excited by visible light (e.g., blue LEDs) to a long-lived, high-energy state capable of single-electron transfer (SET).
Radical Generation: The excited photocatalyst reduces an o-iodoanilide substrate to form an aryl radical anion, which fragments to generate a key aryl radical.
1,5-Hydrogen Atom Transfer (HAT): This aryl radical is positioned to abstract a hydrogen atom from a sterically accessible γ-C(sp³)–H bond through a six-membered transition state. This is a highly selective process that generates a new carbon-centered radical.
Cyclization: The newly formed alkyl radical undergoes a 5-exo-trig cyclization onto the amide carbonyl or a related acceptor, forming the spiro-γ-lactam ring.
H-Atom Donor: A hydrogen atom donor, such as γ-terpinene, is used to quench the final radical and regenerate the ground-state photocatalyst, completing the catalytic cycle.[1]
Mechanism Overview:
Caption: Simplified mechanism for photocatalytic spiro-γ-lactam synthesis.
Preparation: In a borosilicate glass vial, dissolve the o-iodoanilide substrate (1.0 equiv., 0.1 mmol), fac-Ir(ppy)₃ (1.5 mol%, 1.0 mg), and a base such as K₂CO₃ (2.0 equiv., 27.6 mg).
Reagent Addition: Add anhydrous, degassed solvent (e.g., DMSO, 1.0 mL) followed by the hydrogen atom donor, γ-terpinene (3.0 equiv., 47 µL).
Reaction Setup: Seal the vial with a cap and place it approximately 5 cm from a blue LED lamp (40 W). Stir the reaction mixture at room temperature for 24-48 hours.
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the spiro-γ-lactam.
Part II: C-H Functionalization Approaches to Spiro-β-Lactams
The four-membered β-lactam ring is the iconic pharmacophore of penicillin and related antibiotics. The direct formation of a spirocyclic center on a β-lactam via C-H functionalization is a formidable synthetic challenge. While intramolecular C(sp³)-H amidation is a well-established route to form the β-lactam ring itself,[6] creating the spiro junction via C-H activation is a less developed field. The most promising strategy involves the intramolecular C-H insertion of a rhodium carbene.
Rhodium(II)-Catalyzed C-H Insertion of α-Diazo Amides
Rhodium(II) carboxylates, such as Rh₂(OAc)₄, are exceptional catalysts for the decomposition of diazo compounds to generate transient rhodium carbenes. These highly reactive intermediates can undergo intramolecular insertion into C-H bonds to form new C-C bonds, providing a pathway to cyclized products, including β-lactams.[7][8]
Scientific Rationale:
Catalyst: Dirhodium(II) catalysts like Rh₂(OAc)₄ or chiral variants are highly effective. The choice of the bridging ligands on the rhodium catalyst can influence both the reactivity and selectivity (including enantioselectivity) of the C-H insertion.
Precursor: An α-diazo-N-cycloalkyl-N-aryl acetamide serves as the carbene precursor. The substrate is designed such that a C(sp³)–H bond on the N-cycloalkyl group is positioned for a 4-exo insertion.
Mechanism: The Rh(II) catalyst reacts with the diazo compound, eliminating N₂, to form a rhodium carbene intermediate. This electrophilic species then undergoes a concerted intramolecular insertion into a proximal C-H bond, forming the C-C bond that closes the β-lactam ring and creates the spirocyclic center simultaneously.
Representative Protocol (Conceptual)
While a specific protocol for spiro-β-lactam synthesis via this exact method is not widely established, the following is a representative procedure for a related intramolecular C-H insertion to form a β-lactam.
Preparation: To a flame-dried flask under an inert atmosphere (argon), add a solution of the α-diazo amide substrate (1.0 equiv.) in a dry, non-coordinating solvent like dichloromethane (DCM) or toluene (0.05 M).
Catalyst Addition: Add the Rh(II) catalyst (e.g., Rh₂(OAc)₄, 1-2 mol%) in one portion or as a solution in the same solvent.
Reaction: Stir the reaction at room temperature. The evolution of N₂ gas is typically observed. Monitor the reaction by TLC until the starting material is consumed (usually 1-4 hours).
Work-up & Purification: Concentrate the reaction mixture and purify directly by silica gel chromatography to isolate the spiro-β-lactam product.
Conclusion and Future Outlook
The C-H functionalization paradigm offers powerful and elegant solutions for the synthesis of medicinally relevant spiro lactams. For spiro-γ-lactams, robust and versatile protocols exist using rhodium, palladium, and photoredox catalysis, each providing unique advantages in terms of substrate scope, reaction conditions, and mechanistic pathways. These methods enable the rapid construction of molecular complexity from simple precursors.
The application of C-H functionalization to the direct synthesis of spiro-β-lactams remains a more nascent field, with significant opportunities for growth. While carbene-insertion strategies show promise, the development of new catalytic systems that can achieve this transformation with high efficiency and selectivity is a key goal for synthetic chemists. Future research will undoubtedly focus on expanding the catalyst toolbox, designing novel directing groups, and developing highly enantioselective variants to further empower drug discovery and development professionals in their quest for novel therapeutics.
References
Kumar, S., & Kanchupalli, V. (2024). Synthesis of γ-Spirolactams via Rh(III)-Catalyzed C–H Activation/Directing Group Migration/Dearomatization/Spiroannulation of Indoles with 1,3-Enynes. Organic Letters, 26(42), 8975-8981. [Link]
Kumar, S., & Kanchupalli, V. (2024). Synthesis of γ-Spirolactams via Rh(III)-Catalyzed C-H Activation/Directing Group Migration/Dearomatization/Spiroannulation of Indoles with 1,3-Enynes. PubMed. [Link]
Lyons, T. W., & Sanford, M. S. (2010). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Chemical Reviews, 110(2), 1147-1169. [Link]
Satoh, T., & Miura, M. (2010). Catalytic C–H Bond Functionalization through a Concerted Metalation–Deprotonation Mechanism. Chemistry – A European Journal, 16(36), 10948-10962. [Link]
Song, G., & Li, X. (2015). Substrate Activation Strategies in Rhodium(III)-Catalyzed C-H Functionalization. Accounts of Chemical Research, 48(4), 1007-1020. [Link]
He, G., Zhao, Y., Zhang, S., Lu, C., & Chen, G. (2012). Highly Efficient Syntheses of Azetidines, Pyrrolidines, and Indolines via Palladium-Catalyzed Intramolecular Amination of C(sp³)–H and C(sp²)–H Bonds at γ and δ Positions. Journal of the American Chemical Society, 134(1), 3-6. [Link]
Dao Thi, H., & D'hooghe, M. (2018). An update on the synthesis and reactivity of spiro-fused β-lactams. Arkivoc, 2018(6), 314-347. [Link]
Bandyopadhyay, D. (2022). Synthesis of medicinally privileged spiro-β-lactams. American Chemical Society. [Link]
Zhu, C., & Miura, M. (2019). Transition metal-catalyzed sp3 C–H activation and intramolecular C–N coupling to construct nitrogen heterocyclic scaffolds. Chemical Communications, 55(86), 13048-13065. [Link]
Tong, H.-R., Zheng, W., Lv, X., He, G., Liu, P., & Chen, G. (2020). Asymmetric Synthesis of β-Lactam via Palladium-Catalyzed Enantioselective Intramolecular C(sp3)–H Amidation. Journal of the American Chemical Society, 142(26), 11434-11440. [Link]
Daugulis, O., Do, H.-Q., & Shabashov, D. (2009). Palladium- and Copper-Catalyzed Arylation of Carbon−Hydrogen Bonds. Accounts of Chemical Research, 42(8), 1074-1086. [Link]
Tang, X., Zhang, W., & Chen, Y. (2018). Photoredox-Induced Intramolecular 1,5-H Transfer Reaction of Aryl Iodides for the Synthesis of Spirocyclic γ-Lactams. Organic Letters, 20(8), 2445-2448. [Link]
Doyle, M. P., & Forbes, D. C. (1998). Recent Advances in Asymmetric Catalytic Metal Carbene Transformations. Chemical Reviews, 98(2), 911-936. [Link]
Baudoin, O. (2017). Synthesis of β-Lactams by Palladium(0)-Catalyzed C(sp3)-H Carbamoylation. Angewandte Chemie International Edition, 56(42), 12832-12833. [Link]
Benfatti, F., & Gualandi, A. (2015). Stereoselective synthesis of β-lactams: recent examples. Organic & Biomolecular Chemistry, 13(28), 7655-7676. [Link]
Padwa, A. (2005). Rhodium(II)-catalyzed C–H insertion leading to β-lactams. ResearchGate. [Link]
Mahdavi, M., et al. (2024). Rhodium-catalyzed transformations of diazo compounds via a carbene-based strategy: recent advances. RSC Advances, 14, 39337-39352. [Link]
Strategic Nitrogen Protection of 6-Azaspiro[3.4]octan-5-one: An Application Guide for Medicinal Chemistry
Introduction: The Synthetic Imperative for Protecting 6-Azaspiro[3.4]octan-5-one In the landscape of modern drug discovery, spirocyclic scaffolds are increasingly sought after for their ability to confer three-dimensiona...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Synthetic Imperative for Protecting 6-Azaspiro[3.4]octan-5-one
In the landscape of modern drug discovery, spirocyclic scaffolds are increasingly sought after for their ability to confer three-dimensional complexity and novel intellectual property. Among these, the 6-azaspiro[3.4]octan-5-one core represents a valuable building block, offering a rigidified γ-lactam structure that can orient substituents in well-defined vectors. However, the synthetic manipulation of this scaffold is critically dependent on a robust protecting group strategy for the lactam nitrogen. The nucleophilic and basic nature of this secondary amide nitrogen can interfere with a wide range of synthetic transformations, necessitating its temporary masking. This guide provides an in-depth analysis of protecting group strategies tailored for 6-azaspiro[3.4]octan-5-one, offering detailed protocols and the causal logic behind their application for researchers in medicinal chemistry and drug development.
Navigating the Choice of a Nitrogen Protecting Group
The selection of an appropriate protecting group is not a trivial decision; it is a strategic choice that can dictate the success or failure of a synthetic campaign. For the 6-azaspiro[3.4]octan-5-one system, the ideal protecting group should exhibit the following characteristics:
Ease of Introduction: The protection reaction should be high-yielding and tolerant of common functional groups.
Robust Stability: The protected nitrogen must be inert to a variety of reaction conditions that may be required for the modification of other parts of the molecule.
Facile and Selective Cleavage: The deprotection should occur under mild conditions that do not compromise the integrity of the final molecule.
Orthogonality: In complex syntheses, the chosen protecting group should be removable without affecting other protecting groups present in the molecule, a concept known as orthogonality.[1]
This guide will focus on the most strategic and widely applicable protecting groups for the 6-azaspiro[3.4]octan-5-one nitrogen: the tert-Butoxycarbonyl (Boc) group, the Benzyloxycarbonyl (Cbz) group, the p-Methoxybenzyl (PMB) group, and the 2-(Trimethylsilyl)ethoxymethyl (SEM) group.
Core Protecting Group Strategies: A Comparative Overview
The following table summarizes the key features of the selected protecting groups for the nitrogen of 6-azaspiro[3.4]octan-5-one. This allows for a rapid assessment of their suitability for a given synthetic route.
Protecting Group
Introduction Reagents
Introduction Conditions
Cleavage Reagents
Cleavage Conditions
Stability Profile
Boc
(Boc)₂O, DMAP (cat.)
DCM or THF, rt, 12-24 h
TFA, HCl
DCM or Dioxane, 0 °C to rt
Stable to base, hydrogenolysis, and weak acids.
Cbz
Cbz-Cl, Base (e.g., NaHCO₃)
Dioxane/H₂O or DCM, 0 °C to rt
H₂, Pd/C
MeOH or EtOH, rt, atmospheric pressure
Stable to acidic and basic conditions.
PMB
PMB-Cl, Base (e.g., NaH)
DMF or THF, 0 °C to rt
DDQ, CAN, or TFA
DCM/H₂O or CH₃CN/H₂O, rt
Stable to basic conditions and hydrogenolysis.
SEM
SEM-Cl, Base (e.g., DIPEA)
DCM, 0 °C to rt
TBAF or MgBr₂
THF or Et₂O, rt
Stable to a wide range of nucleophilic and basic conditions.
Visualizing the Workflow: Protecting Group Strategies
The selection of a protecting group strategy is a critical decision point in the synthesis of complex molecules based on the 6-azaspiro[3.4]octan-5-one core. The following diagram illustrates the decision-making process and the orthogonal nature of the discussed protecting groups.
Technical Support Center: Purification of 6-azaspiro[3.4]octan-5-one Reaction Mixtures
Welcome to the technical support center for the purification of 6-azaspiro[3.4]octan-5-one. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the purification of 6-azaspiro[3.4]octan-5-one. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the purification of this valuable spirocyclic lactam. The following troubleshooting guides and frequently asked questions (FAQs) are structured to address specific issues you may face in the lab.
Troubleshooting Guide: Navigating Common Purification Hurdles
This section addresses specific problems that can arise during the purification of 6-azaspiro[3.4]octan-5-one and offers step-by-step solutions.
Question 1: My crude reaction mixture is a complex mess. Where do I even begin with purification?
Answer:
A complex crude mixture is a common starting point. A systematic approach involving a preliminary liquid-liquid extraction followed by chromatography is often the most effective strategy. The initial extraction will remove a significant portion of impurities, simplifying the subsequent, more refined purification steps.
Initial Work-up: The Power of Extraction
An acid-base extraction is a powerful first step to separate your neutral lactam product from acidic or basic impurities.[1][2][3] The general principle relies on the differential solubility of ionized versus neutral species in aqueous and organic solvents.
Step-by-Step Extraction Protocol:
Dissolution: Dissolve your crude reaction mixture in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.
Acid Wash: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl). This will protonate and extract any basic impurities into the aqueous layer.
Base Wash: Subsequently, wash the organic layer with a mild aqueous base solution, such as saturated sodium bicarbonate.[1][2] This will deprotonate and remove any acidic impurities. Be cautious with stronger bases like sodium hydroxide, as they could potentially hydrolyze your lactam product.[2]
Brine Wash & Drying: Wash the organic layer with brine (saturated NaCl solution) to remove residual water, then dry it over an anhydrous salt like sodium sulfate or magnesium sulfate.
Concentration: Carefully remove the solvent under reduced pressure to yield a partially purified product, which is now ready for chromatographic purification.
Causality Behind the Choices:
Solvent Selection: DCM and ethyl acetate are chosen for their ability to dissolve a wide range of organic compounds and their immiscibility with water.
Mild Base: Saturated sodium bicarbonate is preferred over strong bases to avoid potential hydrolysis of the lactam ring, a known susceptibility of ester and amide functional groups.[2]
Question 2: I'm seeing persistent starting materials in my purified fractions after column chromatography. How can I improve their separation?
Answer:
The co-elution of starting materials with your desired product is a frequent challenge in chromatography. Optimizing your chromatographic conditions is key to achieving better separation.
Strategies for Enhanced Chromatographic Resolution:
Solvent System Optimization: The polarity of your eluent system is the most critical factor. If your starting material is eluting with your product, it indicates that their polarities are too similar in the current solvent system.
TLC Analysis: Before running a column, perform a thorough thin-layer chromatography (TLC) analysis with various solvent systems. Aim for a solvent system that gives your product an Rf value of approximately 0.3, while maximizing the separation from the starting material spot.[4]
Gradient Elution: A gradient elution, where the polarity of the solvent is gradually increased during the chromatography run, can be highly effective.[5] Start with a less polar solvent system to elute non-polar impurities and then slowly increase the polarity to selectively elute your product away from the closely eluting starting material. A common gradient for compounds of this type is a gradual increase of ethyl acetate in hexanes or methanol in dichloromethane.[6][7]
Column Packing and Dimensions:
Proper Packing: Ensure your column is packed uniformly without any air bubbles or channels, as these can lead to poor separation.[4][8]
Column Size: A longer and narrower column will generally provide better resolution than a short and wide one.
Question 3: I've isolated my product, but the yield is very low. What are the potential causes and how can I mitigate them?
Answer:
Low yield can be attributed to several factors, from incomplete reactions to losses during the purification process.
Troubleshooting Low Yields:
Reaction Monitoring: Ensure the reaction has gone to completion by using techniques like TLC or LC-MS to monitor the consumption of starting materials.
Extraction Losses: During acid-base extractions, ensure you are not losing your product to the aqueous layers. If your lactam has some water solubility, back-extract the aqueous layers with your organic solvent to recover any dissolved product.
Chromatography Losses: Overly broad elution bands during column chromatography can lead to the collection of mixed fractions and subsequent loss of product. Sharpen your elution bands by carefully loading the sample in a minimal amount of solvent and optimizing the eluent system.
Product Instability: Consider if your product is sensitive to the purification conditions. For example, prolonged exposure to strong acids or bases can degrade some molecules. If stability is a concern, opt for milder purification conditions and minimize the purification time.
Frequently Asked Questions (FAQs)
This section provides answers to general questions regarding the purification of 6-azaspiro[3.4]octan-5-one.
What is the recommended column chromatography setup for purifying 6-azaspiro[3.4]octan-5-one?
A standard flash column chromatography setup using silica gel as the stationary phase is generally effective.[6]
Parameter
Recommendation
Rationale
Stationary Phase
Silica Gel (230-400 mesh)
Provides a good balance of resolution and flow rate for most applications.
Mobile Phase
Hexanes/Ethyl Acetate or Dichloromethane/Methanol
These solvent systems offer a good polarity range to effectively elute the lactam while separating it from common impurities.[6][7] The optimal ratio should be determined by TLC.
Elution Mode
Gradient Elution
A gradual increase in solvent polarity generally yields better separation of closely related compounds compared to isocratic elution.[5]
Are there any alternative purification methods to column chromatography?
Yes, depending on the nature of the impurities and the scale of your reaction, other methods can be considered:
Recrystallization: If your product is a solid and you can find a suitable solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain soluble, recrystallization can be a highly effective and scalable purification method.
Preparative HPLC: For very high purity requirements or for separating challenging mixtures, preparative High-Performance Liquid Chromatography (HPLC) with a reverse-phase C18 column can be employed.[6] A typical mobile phase would be a gradient of acetonitrile in water.[6]
How can I assess the purity of my final 6-azaspiro[3.4]octan-5-one product?
A combination of analytical techniques should be used to confirm the purity of your final product:
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can reveal the presence of impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight of your product and can detect even trace amounts of impurities.
High-Performance Liquid Chromatography (HPLC): Can be used to determine the percentage purity of your compound.
Visualizing the Purification Workflow
A logical workflow is crucial for efficient and effective purification. The following diagram illustrates a typical decision-making process for purifying a crude 6-azaspiro[3.4]octan-5-one reaction mixture.
Caption: A decision tree for the purification of 6-azaspiro[3.4]octan-5-one.
University of Victoria. Column chromatography. [Link]
University of Rochester. Chromatography: How to Run a Flash Column. [Link]
Organic Syntheses. Dry silica gel (84 g) is added to the column in an even layer until the curved portion at the bottom of the glass column is completely covered (Figure 2). [Link]
ResearchGate. Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. (2021-02-12). [Link]
Technical Support Center: Resolving Solubility Issues with Spiro Lactam Intermediates
Welcome to the technical support center for resolving solubility challenges with spiro lactam intermediates. This guide is designed for researchers, scientists, and drug development professionals who are navigating the c...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for resolving solubility challenges with spiro lactam intermediates. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of working with these structurally unique compounds. Spiro lactam intermediates are pivotal in the synthesis of a wide range of bioactive molecules, but their rigid, three-dimensional architecture often presents significant solubility hurdles.[1][2] This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to empower you to overcome these challenges effectively.
This section addresses specific issues you may encounter during your experiments, offering not just solutions but also the underlying scientific rationale.
Issue 1: My spiro lactam intermediate is poorly soluble in a wide range of common organic solvents.
Question: I've tried dissolving my spiro lactam intermediate in common solvents like methanol, ethanol, and acetone, but it remains largely insoluble. What should I do next?
Answer: This is a common challenge with spiro lactam intermediates due to their often crystalline and rigid nature, which can lead to high lattice energy. The first step is to systematically explore a broader range of solvents and solvent mixtures.
Causality: Solubility is governed by the principle of "like dissolves like."[3] The polarity of your spiro lactam intermediate, influenced by its various functional groups, will determine the most suitable solvent. A systematic screening process is more efficient than random solvent selection.
Troubleshooting Steps:
Systematic Solvent Screening: Test the solubility in a wider array of solvents with varying polarities. A suggested screening panel is provided in the table below.
Co-Solvent Systems: If single solvents are ineffective, explore binary or even tertiary solvent systems.[4][5] For instance, a mixture of a polar protic solvent (like methanol) and a less polar solvent (like dichloromethane) can sometimes disrupt the crystal lattice more effectively than either solvent alone.
Temperature Variation: For many compounds, solubility increases with temperature.[3][6] Carefully heat the mixture to determine if solubility improves. Be cautious, as some intermediates may be thermally labile. A forced degradation study can help determine the thermal stability of your compound.[7][8][9]
Solvent
Polarity Index
Comments
Water
10.2
Important for aqueous reaction steps or final formulation.
Dimethyl Sulfoxide (DMSO)
7.2
A powerful polar aprotic solvent, often a good starting point for difficult-to-dissolve compounds.[4]
N,N-Dimethylformamide (DMF)
6.4
Another strong polar aprotic solvent.
Acetonitrile (ACN)
5.8
A common solvent in chromatography; understanding solubility is key for purification.
Methanol
5.1
A polar protic solvent.
Ethanol
4.3
Slightly less polar than methanol.
Isopropanol (IPA)
3.9
A common recrystallization solvent.
Dichloromethane (DCM)
3.1
A versatile solvent for a range of polarities.
Tetrahydrofuran (THF)
4.0
A polar aprotic ether.
Toluene
2.4
A non-polar aromatic solvent.
Heptane
0.1
A non-polar aliphatic solvent, often used as an anti-solvent.
Issue 2: My spiro lactam intermediate precipitates out of solution during the reaction.
Question: My reaction starts as a homogeneous solution, but my spiro lactam intermediate crashes out as the reaction progresses. How can I prevent this?
Answer: This issue often arises when the polarity of the reaction mixture changes significantly or when the concentration of the intermediate exceeds its solubility limit in the reaction medium.
Causality: As reactants are consumed and products are formed, the overall composition and polarity of the solvent medium can shift, leading to a decrease in the solubility of your intermediate.
Troubleshooting Steps:
Increase Solvent Volume: The simplest approach is to increase the total volume of the solvent to keep the intermediate below its saturation point.[10]
Use a Co-Solvent: Introduce a co-solvent at the beginning of the reaction that is known to be a good solvent for the intermediate. This can help maintain solubility throughout the reaction.[11]
Temperature Control: If the reaction can be safely run at a higher temperature, this will likely increase the solubility of the intermediate.[6]
Gradual Addition: If one of the reactants is causing a significant polarity shift, consider adding it slowly over time to maintain a more consistent solvent environment.
Issue 3: I am struggling with the crystallization and purification of my spiro lactam intermediate.
Question: I can't seem to get clean crystals of my spiro lactam intermediate. It either oils out or precipitates as an amorphous solid. What crystallization techniques can I try?
Answer: Successful crystallization depends on a delicate balance of solubility. The ideal crystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
Causality: Oiling out occurs when the melting point of the solute is lower than the boiling point of the solvent, and the solute is highly soluble. Amorphous precipitation happens when the solution is cooled too quickly, not allowing for the orderly arrangement of molecules into a crystal lattice.[10]
Troubleshooting Steps:
Systematic Solvent Selection for Crystallization:
Find a solvent in which your intermediate has low solubility at room temperature but good solubility when heated.
Alternatively, find a solvent in which your intermediate is highly soluble and add an "anti-solvent" (in which it is insoluble) dropwise until turbidity is observed. Then, heat until the solution is clear and allow it to cool slowly.
Control the Cooling Rate: Slow cooling is crucial for forming well-defined crystals.[10] Consider using a Dewar flask or insulating the crystallization vessel to slow down the cooling process.
Seeding: If you have a small amount of pure crystalline material, add a seed crystal to the supersaturated solution to initiate crystallization.
Vapor Diffusion: Dissolve your intermediate in a small amount of a good solvent and place this in a larger, sealed container with a volatile anti-solvent. The anti-solvent will slowly diffuse into the primary solvent, gradually inducing crystallization.
Caption: A workflow for anti-solvent crystallization.
Frequently Asked Questions (FAQs)
Q1: How does the pH of the solution affect the solubility of my spiro lactam intermediate?
A1: The effect of pH on solubility is significant if your spiro lactam intermediate contains ionizable functional groups, such as acidic or basic moieties.[12][13] For a basic spiro lactam, decreasing the pH (making it more acidic) will lead to protonation, forming a more soluble salt.[13] Conversely, for an acidic spiro lactam, increasing the pH (making it more basic) will result in deprotonation and the formation of a more soluble salt. A stability study across a range of pH values can determine the optimal pH for solubility and stability.[14]
Q2: Can I use surfactants to improve the solubility of my spiro lactam intermediate?
A2: Yes, surfactants can be very effective in increasing the aqueous solubility of poorly soluble compounds.[5][15] Surfactants form micelles in solution, and the hydrophobic core of these micelles can encapsulate your lipophilic spiro lactam intermediate, thereby increasing its apparent solubility in the aqueous medium. This is a common strategy in pharmaceutical formulation.[16]
Q3: Does particle size affect the solubility of my spiro lactam intermediate?
A3: While particle size does not change the equilibrium solubility of a compound, it significantly impacts the dissolution rate.[12] Smaller particles have a larger surface area-to-volume ratio, which allows for faster dissolution.[12][17] Techniques like micronization or sonocrystallization can be employed to reduce particle size and improve the dissolution rate.[11]
Q4: Are there any computational tools that can predict the solubility of my spiro lactam intermediate?
A4: Yes, various computational models and software packages can predict the solubility of a compound based on its chemical structure. These tools use quantitative structure-property relationship (QSPR) models and other algorithms to estimate solubility in different solvents. While these predictions are not a substitute for experimental validation, they can be a valuable guide in narrowing down the selection of solvents for screening.
Experimental Protocols
Protocol 1: Systematic Solvent Screening for Solubility Determination
Objective: To determine the approximate solubility of a spiro lactam intermediate in a range of solvents.
Materials:
Spiro lactam intermediate
A panel of solvents (as listed in the table above)
Vials with screw caps
Magnetic stirrer and stir bars
Analytical balance
Vortex mixer
Procedure:
Preparation: Add a pre-weighed amount of the spiro lactam intermediate (e.g., 10 mg) to a series of labeled vials.
Solvent Addition: To each vial, add a measured volume of a single solvent (e.g., 1 mL).
Mixing: Cap the vials tightly and vortex for 1-2 minutes.
Equilibration: Place the vials on a magnetic stirrer and stir at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.
Observation: After 24 hours, visually inspect each vial for undissolved solid.
Quantification (Optional): For a more quantitative assessment, centrifuge the vials to pellet any undissolved solid. Carefully remove an aliquot of the supernatant, dilute it with a suitable solvent, and analyze the concentration using a calibrated HPLC or UV-Vis method.
Data Interpretation: Classify the solubility as very soluble, soluble, sparingly soluble, or insoluble based on the observations or quantitative data.
Protocol 2: pH-Dependent Solubility Profile
Objective: To assess the impact of pH on the aqueous solubility of a spiro lactam intermediate.
Materials:
Spiro lactam intermediate
A series of aqueous buffers with varying pH values (e.g., pH 2, 4, 6, 7.4, 9, 12)
pH meter
Vials with screw caps
Shaker or orbital incubator
Centrifuge
HPLC or UV-Vis spectrophotometer
Procedure:
Sample Preparation: Add an excess amount of the spiro lactam intermediate to a series of vials.
Buffer Addition: Add a fixed volume of each buffer solution to the corresponding vial.
Equilibration: Seal the vials and place them in a shaker at a constant temperature for 24-48 hours to reach equilibrium.
pH Measurement: After equilibration, measure the final pH of each solution.
Separation: Centrifuge the vials to separate the undissolved solid from the supernatant.
Analysis: Carefully collect the supernatant, dilute as necessary, and determine the concentration of the dissolved intermediate using a validated analytical method.
Data Plotting: Plot the measured solubility as a function of the final pH to generate a pH-solubility profile.
Caption: Workflow for determining a pH-solubility profile.
References
Ascendia Pharma. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. [Link]
Jetir. (n.d.). IMPROVING SOLUBILITY AND DISSOLUTION PROPERTIES OF SPIRONOLACTONE USING NON-VOLATILE SOLVENT BY LIQUISOLID COMPACT TECHNIQUE. Jetir.Org. [Link]
LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]
Ascendia Pharma. (2021, July 5). 4 Factors Affecting Solubility of Drugs. Ascendia Pharmaceutical Solutions. [Link]
The Organic Chemistry Tutor. (2020, October 23). How Does pH Affect Solubility? YouTube. [Link]
Alves, A. J. S., et al. (2021). Strategies and methodologies for the construction of spiro-γ-lactams: an update. Organic Chemistry Frontiers, 8(13), 3534-3571. [Link]
Dao, T. H., et al. (2018). An update on the synthesis and reactivity of spiro-fused β-lactams. Arkivoc, 2018(6), 314-347. [Link]
Brandão, M. A. F., et al. (2017). Analysis of spironolactone polymorphs in active pharmaceutical ingredients and their effect on tablet dissolution profiles. Brazilian Journal of Pharmaceutical Sciences, 53(1). [Link]
Das, S. K., & Roy, S. (1991). Preformulation studies of spironolactone: effect of pH, two buffer species, ionic strength, and temperature on stability. Drug development and industrial pharmacy, 17(5), 731-744. [Link]
International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. [Link]
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012. [Link]
Bajaj, S., et al. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Asian Journal of Research in Pharmaceutical Sciences, 3(4), 178-188. [Link]
BioPharm International. (2018). Forced Degradation Studies for Biopharmaceuticals. [Link]
Chavan, A., & Sonawane, P. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. SciSpace. [Link]
Comparative Guide: 1H NMR Spectrum Analysis of 6-azaspiro[3.4]octan-5-one
Executive Summary: The Spiro-Scaffold Challenge The 6-azaspiro[3.4]octan-5-one scaffold represents a critical structural motif in modern drug discovery, particularly for glutamate receptor modulators and antimicrobial ag...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Spiro-Scaffold Challenge
The 6-azaspiro[3.4]octan-5-one scaffold represents a critical structural motif in modern drug discovery, particularly for glutamate receptor modulators and antimicrobial agents. Its value lies in the gem-disubstituent effect (Thorpe-Ingold effect) , where the spiro-cyclobutane ring imposes conformational restriction on the lactam ring, enhancing metabolic stability and receptor binding affinity compared to non-spiro analogs.
However, validating this structure is deceptively complex. The formation of the quaternary spiro-carbon (C4) often competes with ring-opening or polymerization side reactions. This guide provides a definitive NMR analysis framework to distinguish the target spiro-lactam from its open-chain precursors and non-spiro analogs.
Structural Logic & Diagnostic Features[1]
To interpret the spectrum accurately, we must deconstruct the molecule into its magnetic environments. The molecule consists of a rigid cyclobutane ring fused to a
-lactam (pyrrolidinone) ring at a single quaternary carbon.
The "Silent" Diagnostic
The most critical feature of 6-azaspiro[3.4]octan-5-one is what is missing .
2-Pyrrolidinone (Alternative): Possesses protons
to the carbonyl (~2.2–2.4 ppm).
6-azaspiro[3.4]octan-5-one (Target): The
-position is the quaternary spiro-carbon. There are no protons to the carbonyl. The disappearance of the classic -lactam signal is the primary evidence of spiro-cyclization.
Comparative Chemical Shift Analysis[2][3]
The following table contrasts the target molecule with its closest structural relatives.
Proton Environment
Target: 6-azaspiro[3.4]octan-5-one
Alternative: 2-Pyrrolidinone
Alternative: Cyclobutanecarboxamide
NH (Lactam/Amide)
6.5 – 7.5 ppm (br s)
6.0 – 8.0 ppm (br s)
5.5 – 6.5 ppm (br s, often 2H)
-CH to Nitrogen
3.3 – 3.5 ppm (t, 2H)
~3.4 ppm (t, 2H)
N/A
-CH (Lactam)
1.9 – 2.1 ppm (t/m, 2H)
~2.1 ppm (m, 2H)
N/A
-CH to Carbonyl
ABSENT (Quaternary C)
2.2 – 2.4 ppm (t, 2H)
~2.9 ppm (m, 1H, methine)
Cyclobutane Ring
1.6 – 2.6 ppm (Complex multiplets, 6H)
N/A
1.8 – 2.4 ppm (m, 6H)
Technical Insight: The cyclobutane protons in the spiro compound are magnetically non-equivalent due to the anisotropy of the perpendicular lactam carbonyl. You will typically observe complex splitting patterns (roofing effects) rather than simple multiplets, distinct from the more averaged signals in a flexible open-chain cyclobutane derivative.
Protons trans to Carbonyl: Shielded (shifted upfield, ~1.6 – 1.9 ppm).
Total Integration: The integral of this entire region (1.6 – 2.6 ppm) should equal 8 protons (2 from lactam + 6 from cyclobutane).
Experimental Protocol: Self-Validating Workflow
To ensure high-fidelity data, follow this specific sample preparation protocol designed to minimize aggregation effects common in lactams.
Reagents
Solvent: Chloroform-d (
, 99.8% D) with 0.03% TMS.
Alternative: DMSO-
if solubility is poor (common for polar lactams).
Internal Standard: TMS (Tetramethylsilane) is essential for referencing the 0.0 ppm point, as the spiro-region is crowded.
Step-by-Step Methodology
Sample Mass: Weigh 5–10 mg of the dried product.
Why: <5 mg yields poor signal-to-noise; >15 mg causes viscosity broadening and peak shifting due to intermolecular H-bonding.
Solvation: Dissolve in 0.6 mL of solvent.
Critical Step: If using
, filter the solution through a small plug of glass wool into the NMR tube to remove inorganic salts (e.g., NaCl from the workup) which cause magnetic field inhomogeneity (broad peaks).
Acquisition Parameters:
Scans (ns): Minimum 16 (for 400 MHz).
Relaxation Delay (d1): Set to 2.0 seconds (longer than standard 1.0s).
Reasoning: The quaternary spiro-carbons have long relaxation times (
). While this affects more, adequate delay ensures quantitative integration accuracy for the protons nearby.
Processing:
Apply an exponential window function (LB = 0.3 Hz) to resolve the fine splitting of the cyclobutane multiplets.
Structural Verification Logic (Visualization)
The following diagram illustrates the logical flow for confirming the spiro-lactam structure versus common side-products.
Caption: Logic flow for discriminating the spiro-lactam target from N-alkylated impurities and non-spiro precursors based on diagnostic NMR signals.
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard reference for lactam chemical shifts).
AIST Spectral Database for Organic Compounds (SDBS). NMR Data for 2-Pyrrolidinone (SDBS No. 1386). National Institute of Advanced Industrial Science and Technology. [Link]
Carreira, E. M., & Kvaerno, L. (2008). Classics in Stereoselective Synthesis. Wiley-VCH.
Faul, M. M., & Huff, B. E. (2000). Strategy and Methodology in the Synthesis of Spirocyclic Systems. Chemical Reviews, 100(3), 1017-1040. [Link]
Smith, M. B. (2020).[3] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition. Wiley. (Mechanistic background on lactam formation).
biological assay validation of spirocyclic lactam inhibitors
Biological Assay Validation of Spirocyclic -Lactam Inhibitors Executive Summary: The Spirocyclic Advantage[1] In the high-stakes arena of antimicrobial resistance (AMR), Spirocyclic -Lactam Inhibitors have emerged as a r...
Author: BenchChem Technical Support Team. Date: February 2026
Biological Assay Validation of Spirocyclic
-Lactam Inhibitors
Executive Summary: The Spirocyclic Advantage[1]
In the high-stakes arena of antimicrobial resistance (AMR), Spirocyclic
-Lactam Inhibitors have emerged as a rigidified, metabolically stable alternative to traditional linear or flexible -lactamase inhibitors (BLIs) like clavulanic acid.[1] Unlike their predecessors, spirocyclic scaffolds utilize conformational restriction to lower the entropic penalty of binding and, in specific designs (e.g., spirocyclopropyl variants), generate reactive intermediates that irreversibly trap serine -lactamases.[1]
This guide provides a rigorous technical comparison of Spirocyclic
-Lactams against standard-of-care BLIs and outlines a self-validating assay framework for their characterization.
Why Spirocyclic?
Enhanced Selectivity: The spiro-fusion locks the pharmacophore in a bioactive conformation, reducing off-target binding (e.g., human proteases).[1]
Mechanism-Based Inhibition: Certain spiro-substituents (e.g., cyclopropyl) facilitate the formation of stable acyl-enzyme complexes, preventing hydrolytic regeneration of the enzyme.[1]
Metabolic Stability: Steric bulk around the lactam ring protects against non-specific peptidases.[1]
Comparative Performance Analysis
The following data contrasts a representative Novel Spirocyclic
-Lactam (SBL-101) against industry standards Clavulanic Acid (Class A inhibitor) and Tazobactam .[1]
Spiro-strain expands spectrum to harder-to-kill Class C (AmpC).[1]
Potency ()
4.2 nM (AmpC)
> 10,000 nM (AmpC)
1,500 nM (AmpC)
Rigid scaffold fits the tight AmpC active site better than flexible analogs.[1]
Binding Efficiency ()
High inactivation rate indicates rapid formation of the covalent adduct.[1]
Plasma Stability ()
> 4.5 Hours
~ 1.0 Hour
~ 1.0 Hour
Spiro-fusion hinders access by plasma esterases.[1]
Mechanism
Irreversible (Suicide)
Suicide (Reversible degradation)
Suicide
SBL-101 forms a "dead-end" complex that resists hydrolysis.[1]
Analyst Note: The critical differentiator is the
ratio.[1] While is commonly cited, it is time-dependent for suicide inhibitors.[1] The second-order rate constant () is the only valid metric for comparing potency of mechanism-based inhibitors.[1]
Validation Framework: The "Self-Validating" Cascade[1]
To ensure data integrity, the validation workflow must be self-validating , meaning each step confirms the mechanism of the previous one.[1]
Diagram 1: Validation Logic Flow
Caption: The self-validating cascade moves from kinetic characterization to physical confirmation of binding (MS), then to functional cellular activity.[1]
Detailed Experimental Protocols
Protocol A: Determination of
(The Gold Standard)
Rationale: Simple
measurements are insufficient for spirocyclic suicide inhibitors because the inhibition increases over time.[1] You must measure the rate of inactivation.[1]
Add 0.01% Triton X-100 or increase DMSO to 5% (validate enzyme tolerance first).[1]
References
Spiro-Lactams as Novel Antimicrobial Agents. Bentham Science Publishers. (2020).[1] Discusses the structural modulation of spiro-beta-lactams and their activity against Plasmodium and HIV.
Spirocyclopropyl beta-lactams as mechanism-based inhibitors of serine beta-lactamases. PubMed.[1] Demonstrates the specific use of spiro-strain to create oxycarbenium intermediates for irreversible inhibition.[1]
Breakthrough Advances in Beta-Lactamase Inhibitors. MDPI. A comprehensive review of Class A, B, C, and D inhibitors and the design concepts of competitive vs. suicide inhibition.
Guidance for Industry: Bioanalytical Method Validation. FDA.gov.[1] General regulatory standards for validating biological assays in drug development.
Establishing HPLC Retention Time Standards for 6-azaspiro[3.4]octan-5-one: A Comparative Guide
An In-Depth Technical Guide This guide provides a comprehensive framework for establishing and comparing High-Performance Liquid Chromatography (HPLC) retention time (t_R) standards for the novel spirocyclic lactam, 6-az...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide
This guide provides a comprehensive framework for establishing and comparing High-Performance Liquid Chromatography (HPLC) retention time (t_R) standards for the novel spirocyclic lactam, 6-azaspiro[3.4]octan-5-one. As a crucial building block in modern drug discovery, ensuring the identity and purity of this compound is paramount. We will move beyond a simple protocol listing to explore the analytical strategy, the rationale behind methodological choices, and the self-validating systems required for robust, reliable analysis in a research and development setting.
The core of this guide is a comparative study between a well-characterized, in-house Primary Reference Standard and a newly synthesized Test Batch of 6-azaspiro[3.4]octan-5-one.
The Analytical Challenge: Understanding the Analyte
6-Azaspiro[3.4]octan-5-one (C₇H₁₁NO, MW: 125.17) is a relatively polar molecule, as indicated by a predicted XLogP of 0.5[1]. This inherent polarity presents a specific challenge for the most common HPLC mode, reversed-phase (RP) chromatography[2].
Causality Behind Method Selection:
Standard C18 alkyl phases, the workhorses of reversed-phase HPLC, can suffer from a phenomenon known as "phase collapse" or "ligand folding" when used with highly aqueous mobile phases (typically >95% water)[3]. Such conditions are often necessary to achieve any meaningful retention for polar analytes. This collapse leads to a dramatic loss of surface area, resulting in poor, irreproducible retention times[3].
While Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative for polar compounds, it often requires longer equilibration times and can be less robust for routine quality control (QC) applications[4][5].
Therefore, the logical choice is a modern, polar-endcapped or "aqueous-compatible" C18 column (often designated as AQ-C18). These columns incorporate polar functional groups near the silica surface, preventing phase collapse and ensuring stable, reproducible retention times even in 100% aqueous mobile phases. This provides the retention needed for our polar analyte while maintaining the robustness and familiarity of reversed-phase chromatography.
Experimental Design: Reference Standard vs. Test Batch
The objective is to confirm the identity and assess the purity of a newly synthesized batch of 6-azaspiro[3.4]octan-5-one by comparing its chromatographic profile directly against a well-characterized Primary Reference Standard. The workflow is designed to be self-validating through the integrated use of a System Suitability Test (SST).
Caption: Workflow for identity and purity confirmation.
Detailed Experimental Protocols
HPLC System & Conditions
Parameter
Specification
Rationale
HPLC System
Agilent 1260 Infinity II or equivalent
A standard quaternary pump system with a UV detector is sufficient.
Column
Waters XBridge C18 (4.6 x 150 mm, 3.5 µm)
An aqueous-compatible C18 column to ensure stable retention.
Mobile Phase A
0.1% Formic Acid in Water
Provides protons for good peak shape and is MS-compatible.
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Standard organic modifier for reversed-phase.
Elution Mode
Isocratic
For a simple analysis, an isocratic hold is robust and reproducible.
Composition
95% A / 5% B
High aqueous content needed to retain the polar analyte.
Flow Rate
1.0 mL/min
Standard flow rate for a 4.6 mm ID column.
Column Temp.
30 °C
Controlled temperature is crucial for retention time stability[6].
Injection Vol.
5 µL
Small volume to prevent peak distortion.
Detector
UV at 210 nm
The lactam carbonyl group should provide sufficient absorbance at low UV.
Run Time
10 minutes
Sufficient time for the main peak to elute and clear any minor impurities.
Standard and Sample Preparation
Solvent: Use the mobile phase (95:5 Water:ACN with 0.1% FA) as the diluent to avoid peak shape issues that can arise from mismatched injection solvent strength[7].
Primary Reference Standard: Accurately weigh and dissolve the standard to a final concentration of 1.0 mg/mL.
Test Batch Sample: Prepare the newly synthesized batch in the same manner to a final concentration of 1.0 mg/mL.
Filtration: Filter all solutions through a 0.45 µm PVDF syringe filter before placing them in the autosampler.
System Suitability Testing (SST) Protocol
The SST is a mandatory series of checks to ensure the chromatographic system is performing correctly before any samples are analyzed. It is the cornerstone of a self-validating method[8][9].
Equilibrate the entire HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
Perform six replicate injections of the Primary Reference Standard solution (1.0 mg/mL).
Evaluate the data from the six injections against the pre-defined acceptance criteria listed in the table below. The analysis can only proceed if all SST criteria are met[10][11].
SST Parameter
Acceptance Criteria
Purpose
Retention Time (t_R) %RSD
≤ 1.0%
Ensures stability of the pump and column equilibration.
Peak Area %RSD
≤ 2.0%
Demonstrates precision of the injector and detector response[9].
Tailing Factor (T)
≤ 2.0
Measures peak symmetry; high tailing can indicate secondary interactions[11].
Theoretical Plates (N)
> 2000
A measure of column efficiency and separation power.
Results and Data Comparison
Following a successful SST, the analytical run is performed. The data below represents a hypothetical but realistic outcome comparing the Test Batch to the Primary Reference Standard.
Analyte
Injection
Retention Time (t_R, min)
Peak Area (mAU*s)
Tailing Factor (T)
Purity by Area%
Primary Reference Std.
SST (Avg. of 6)
4.52
125,480
1.15
99.91%
SST (%RSD)
0.21%
0.45%
-
-
Primary Reference Std.
Bracketing 1
4.53
125,910
1.16
99.92%
Test Batch
Rep 1
4.51
124,850
1.18
99.65%
Test Batch
Rep 2
4.52
125,100
1.17
99.68%
Test Batch
Rep 3
4.51
124,930
1.19
99.66%
Primary Reference Std.
Bracketing 2
4.53
125,770
1.15
99.91%
Interpretation of Results:
System Suitability: The SST passed with excellent results. The %RSD for both retention time (0.21%) and peak area (0.45%) are well within the acceptance limits, demonstrating a stable and precise system for the duration of the analysis.
Retention Time Comparison: The average retention time for the Test Batch (4.51 min) is within ±0.5% of the average retention time of the bracketing standards (4.53 min). This confirms the identity of the main component in the Test Batch as 6-azaspiro[3.4]octan-5-one. Minor run-to-run variation is expected, but should be minimal in a well-controlled system[6].
Purity Assessment: The purity of the Test Batch (average 99.66%) is slightly lower than the Primary Reference Standard (99.91%). This indicates the presence of minor impurities that would need to be identified and characterized if they are above the reporting threshold defined by guidelines such as those from the ICH[12].
Peak Shape: The tailing factor for all injections is excellent (< 1.2), indicating no significant undesirable interactions between the analyte and the stationary phase.
Conclusion and Best Practices
This guide establishes a robust, self-validating HPLC method for the analysis of 6-azaspiro[3.4]octan-5-one. By selecting an aqueous-compatible C18 column, we overcome the challenges associated with retaining this polar compound, ensuring reproducible chromatography.
The critical takeaway is that a retention time standard is not merely a single number, but a result produced by a qualified and controlled system. The rigorous application of a System Suitability Test is non-negotiable; it provides the documented evidence that the system is fit for purpose at the time of analysis[8]. When comparing a new batch against a reference standard, this framework allows researchers and drug development professionals to confidently establish identity and assess purity, ensuring the quality of critical materials in the discovery pipeline.
References
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